molecular formula C9H9BrN2O3 B1458637 methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide CAS No. 1788054-72-7

methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide

Cat. No. B1458637
M. Wt: 273.08 g/mol
InChI Key: ATCGDKXNIMBJOY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide is a chemical compound that has garnered significant scientific interest due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrrolopyridine ring system. It is synthesized through a multistep process that involves the use of various reagents and catalysts. In

Scientific Research Applications

Synthesis and Chemical Reactions

Synthetic Pathways and Derivatives : The synthesis of various pyrrolopyridine and pyrrole derivatives demonstrates the chemical versatility of this class. For instance, the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and its derivatives involves multiple steps including cyclization and hydrolysis processes, showcasing the adaptability of these compounds for generating diverse molecular structures for further research applications (Bencková & Krutošíková, 1997).

Reactions with Active Methylene Compounds : Another study highlighted the fluorescence properties of new 2-pyrone derivatives obtained from reactions of 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitriles with active methylene compounds. This finding is significant for developing fluorescent materials and understanding the electronic properties of these compounds (Mizuyama et al., 2008).

Potential Applications in Drug Discovery

Antimicrobial Activity : Compounds within this family have been evaluated for their antimicrobial properties, offering a foundation for developing new therapeutic agents. For example, novel pyrrole chalcone derivatives have shown significant antimicrobial activities, suggesting their potential as leads for antimicrobial drug development (Hublikar et al., 2019).

Xanthine Oxidase Inhibition : The synthesis and analysis of pyrrolopyridine derivatives for xanthine oxidase inhibitory activity highlight the potential of these compounds in treating diseases associated with oxidative stress and reactive oxygen species, such as gout and cardiovascular diseases (Schneller et al., 1978).

properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.BrH/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6;/h3-4H,2H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGDKXNIMBJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2CC(=O)NC2=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide

CAS RN

1788054-72-7
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788054-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide

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